molecular formula C17H25ClN2 B5768281 {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride

{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride

Cat. No. B5768281
M. Wt: 292.8 g/mol
InChI Key: DFIAVAVHAGIQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride, also known as memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It works by blocking the activity of certain chemicals in the brain that are involved in the progression of the disease. In recent years, memantine hydrochloride has gained attention in the scientific community due to its potential use in other areas of research.

Mechanism of Action

Memantine hydrochloride works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of signals between nerve cells, and its overactivity has been linked to the progression of Alzheimer's disease. By blocking the receptor, {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride helps to slow down the progression of the disease.
Biochemical and Physiological Effects
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been found to reduce inflammation and oxidative stress, which are both associated with the progression of Alzheimer's disease. It has also been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of nerve cells in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and is readily available. One limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research involving {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, there is interest in developing new and more effective formulations of this compound hydrochloride that can be used to treat Alzheimer's disease and other neurological disorders.

Synthesis Methods

The synthesis of {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride involves the reaction of 1-adamantylamine with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride to produce the intermediate amine. The amine is then reacted with 3-chloro-4-fluoronitrobenzene to form the final product, which is then hydrolyzed to produce this compound hydrochloride.

Scientific Research Applications

Memantine hydrochloride has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis. It has also been found to have potential in the treatment of depression and anxiety disorders.

properties

IUPAC Name

4-[3-(aminomethyl)-1-adamantyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.ClH/c18-11-16-6-12-5-13(7-16)9-17(8-12,10-16)14-1-3-15(19)4-2-14;/h1-4,12-13H,5-11,18-19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIAVAVHAGIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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